4-methyl-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
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Overview
Description
4-methyl-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide typically involves multiple steps. One common method starts with the reaction of 4-nitroaniline with p-toluoyl chloride to form 4-methyl-N-(4-nitrophenyl)benzamide. This intermediate is then reacted with 2-aminothiazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents like halogens and nucleophiles are often used.
Major Products
Reduction: 4-methyl-N-[[4-(4-aminophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-methyl-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: Used in the development of new materials with specific electronic properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-methyl-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(4-nitrophenyl)benzamide: Lacks the thiazole ring, making it less versatile in biological applications.
2-aminothiazole derivatives: Similar in structure but may have different functional groups affecting their reactivity and applications.
Uniqueness
4-methyl-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide is unique due to its combination of a thiazole ring and a nitrophenyl group, providing a versatile platform for various chemical reactions and biological interactions .
Properties
IUPAC Name |
4-methyl-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-11-2-4-13(5-3-11)16(23)20-17(26)21-18-19-15(10-27-18)12-6-8-14(9-7-12)22(24)25/h2-10H,1H3,(H2,19,20,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRFLDZSIPNSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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